6-(Methylsulfonyl)quinolin-4-amine

Catalog No.
S14204050
CAS No.
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Methylsulfonyl)quinolin-4-amine

Product Name

6-(Methylsulfonyl)quinolin-4-amine

IUPAC Name

6-methylsulfonylquinolin-4-amine

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12)

InChI Key

ZTABUGVPXLMAJU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)N

6-(Methylsulfonyl)quinolin-4-amine is a chemical compound characterized by the presence of a quinoline ring substituted with a methylsulfonyl group and an amine group at the 4-position. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including potential therapeutic applications. The structure of 6-(Methylsulfonyl)quinolin-4-amine can be represented as follows:

  • Chemical Formula: C10H10N2O2S
  • Molecular Weight: Approximately 226.26 g/mol

Typical of quinoline derivatives. These include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The amino group can engage in protonation and deprotonation depending on the pH of the environment.
  • Formation of Salts: Reaction with acids can lead to the formation of salts, enhancing solubility.

This compound exhibits significant biological activities, particularly in the field of medicinal chemistry. Research indicates that 6-(Methylsulfonyl)quinolin-4-amine has:

  • Antiproliferative Effects: It has shown potential in inhibiting cancer cell proliferation, making it a candidate for anticancer drug development .
  • Kinase Inhibition: The compound is being studied for its ability to inhibit specific kinases, which are crucial in various signaling pathways involved in cancer progression .

The synthesis of 6-(Methylsulfonyl)quinolin-4-amine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from appropriate anilines and quinoline derivatives, condensation reactions can yield the desired compound.
  • Sulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonylation reactions using methylsulfonyl chloride or other sulfonating agents.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the pure compound.

The applications of 6-(Methylsulfonyl)quinolin-4-amine extend into various fields:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential drug candidate for treating cancers and other diseases.
  • Chemical Probes: It serves as a chemical probe in research settings to study cellular mechanisms and signaling pathways.

Interaction studies involving 6-(Methylsulfonyl)quinolin-4-amine focus on its binding affinity with various biological targets, particularly kinases. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance and molecular docking simulations are commonly used to assess these interactions.

Several compounds share structural similarities with 6-(Methylsulfonyl)quinolin-4-amine, each exhibiting unique properties and biological activities. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
6-(Chloromethyl)quinolin-4-amineChloromethyl group instead of methylsulfonylAntimicrobial properties
7-(Methylsulfonyl)quinolin-4-amineMethylsulfonyl at the 7-positionPotential anti-inflammatory effects
5-(Methylthio)quinolin-4-amineMethylthio group instead of methylsulfonylAnticancer activity
6-(Fluoromethyl)quinolin-4-amineFluoromethyl group at the 6-positionEnhanced bioavailability

Uniqueness

6-(Methylsulfonyl)quinolin-4-amine stands out due to its specific combination of functional groups that confer distinct biological activities, particularly in kinase inhibition and antiproliferative effects, which are not universally found in other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

222.04629874 g/mol

Monoisotopic Mass

222.04629874 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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